An In-depth Technical Guide to 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride
An In-depth Technical Guide to 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride
This guide provides a comprehensive technical overview of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, a fluorinated heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential applications.
Introduction and Significance
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, identified by CAS number 680215-52-5, is a unique chemical entity that combines several key functional groups: a thiophene core, a phenyl substituent, a trifluoromethyl group, and a sulfonyl chloride moiety.[1][2][3][4][5] The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable addition in drug design.[6][7][8] The sulfonyl chloride functional group is a versatile reactive handle, enabling the synthesis of a wide array of derivatives, particularly sulfonamides, which are a cornerstone of many therapeutic agents. The strategic placement of these groups on the thiophene scaffold suggests its utility as a building block for novel pharmaceuticals and agrochemicals.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 680215-52-5 | [1][3][4][5][9] |
| Molecular Formula | C11H6ClF3O2S2 | [1][2] |
| Molecular Weight | 326.75 g/mol | [1][2] |
| Purity | Typically ≥95% | [9] |
| Hazard | Irritant | [1] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Hypothetical Protocol:
Step 1: Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene
This step can be approached via a Gewald-type reaction, which is a well-established method for synthesizing substituted thiophenes.[11]
-
To a solution of an appropriate trifluoromethylated ketone and a phenyl-substituted activated nitrile in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base such as morpholine or piperidine.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-phenyl-5-(trifluoromethyl)thiophene intermediate.
Step 2: Chlorosulfonation of 4-phenyl-5-(trifluoromethyl)thiophene
The introduction of the sulfonyl chloride group can be achieved by electrophilic substitution using chlorosulfonic acid.
-
In a fume hood, cool a flask containing the 4-phenyl-5-(trifluoromethyl)thiophene intermediate in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Slowly add an excess of chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride.
-
Further purification can be achieved by recrystallization or column chromatography.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is governed by the interplay of its constituent functional groups. The electron-withdrawing nature of the trifluoromethyl and sulfonyl chloride groups deactivates the thiophene ring towards electrophilic substitution. Conversely, the sulfonyl chloride moiety is a highly reactive electrophile, susceptible to nucleophilic attack.
Caption: Reactivity of the target compound with various nucleophiles.
The primary mode of reaction for this compound is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. This allows for the straightforward synthesis of a variety of derivatives:
-
Reaction with Amines: Primary and secondary amines will readily react to form the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.
-
Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols will form sulfonate esters.
-
Reaction with Thiols: Thiols will react to produce thiosulfonates.
Potential Applications in Drug Discovery
The structural motifs present in 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride suggest its potential as a valuable building block in drug discovery programs. The trifluoromethyl group can enhance a drug candidate's metabolic stability and cell permeability.[12][13] The sulfonamide linkage, readily formed from the sulfonyl chloride, is a common feature in a wide range of clinically used drugs, including antibiotics, diuretics, and kinase inhibitors.
Given these features, this compound is a prime candidate for:
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a substituted heterocyclic core and a sulfonamide group to interact with the kinase active site.
-
Development of Novel Antibacterial Agents: The sulfonamide functional group has a long history in antibacterial drug discovery.
-
Synthesis of Agrochemicals: The trifluoromethyl and thiophene moieties are also prevalent in modern pesticides and herbicides.
Hypothetical Characterization Data
While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl group would appear as multiplets in the range of 7.4-7.8 ppm. The single proton on the thiophene ring would likely appear as a singlet further downfield, influenced by the adjacent electron-withdrawing groups. |
| ¹³C NMR | Signals for the carbon atoms of the phenyl and thiophene rings would be observed in the aromatic region (120-150 ppm). The carbon bearing the trifluoromethyl group would appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected. |
| Mass Spec (EI) | The molecular ion peak would be observed at m/z 326. The isotopic pattern for one chlorine atom (M, M+2 in a 3:1 ratio) would be present. Common fragmentation patterns would include the loss of SO₂Cl and CF₃. |
Conclusion
4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a promising, albeit under-characterized, chemical building block. Its synthesis is achievable through established synthetic methodologies, and its reactivity is centered around the versatile sulfonyl chloride group. The presence of the trifluoromethyl and phenyl substituents on the thiophene core makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its potential.
References
- Current time information in Singapore. (n.d.). Google.
- Sotoyama, T., et al. (n.d.). A Convenient Preparation of Thiophenesulfonyl Chlorides by the Reaction of Thiophenes with a DMF-SO2Cl2 Complex. Bulletin of the Chemical Society of Japan.
- (n.d.).
- Wang, R., et al. (2013). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry.
- (n.d.). Synthesis of trifluoromethylated thiophene derivatives.
-
Chemsrc. (n.d.). CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. Retrieved January 17, 2026, from [Link]
- Li, Y., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
- (n.d.). Thiophenol. Organic Syntheses.
-
PubChemLite. (n.d.). 4-phenyl-5-(trifluoromethyl)-3-thiophenesulfonyl chloride (C11H6ClF3O2S2). Retrieved January 17, 2026, from [Link]
- Porter, A. E. A. (2008). Radical Reactions of Thiophene. In Chemistry of Heterocyclic Compounds: Thiophene and its Derivatives, Part One, Volume 44 (pp. 651-670).
- Li, Y., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
-
PrepChem.com. (n.d.). Synthesis of trifluoromethanesulfenyl chloride. Retrieved January 17, 2026, from [Link]
-
ChemBK. (n.d.). 4-PHENYL-5-(TRIFLUOROMETHYL)THIOPHENE-3-SULPHONYL CHLORIDE. Retrieved January 17, 2026, from [Link]
- Wang, Y., et al. (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing).
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 17, 2026, from [Link]
- (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry.
- Mateos, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Bissy, D., & Gouverneur, V. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
-
PubChemLite. (n.d.). 4-(trifluoromethyl)thiophene-3-sulfonyl chloride (C5H2ClF3O2S2). Retrieved January 17, 2026, from [Link]
- Di Donato, L., et al. (2025).
- Di Donato, L., et al. (2025).
- (n.d.).
- Di Donato, L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(1,1-dimethylethoxy)- (CAS 57018-52-7). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxyterephthalaldehyde. Retrieved January 17, 2026, from [Link]
- (n.d.). (4-[3,5-Bis(trifluoromethyl)phenyl]phenyl)
Sources
- 1. 50530-12-6 Cas No. | 10 | Matrix Scientific [matrixscientific.com]
- 2. PubChemLite - 4-phenyl-5-(trifluoromethyl)-3-thiophenesulfonyl chloride (C11H6ClF3O2S2) [pubchemlite.lcsb.uni.lu]
- 3. 4-Phenyl-5-(trifluoromethyl)thiophene-3-sulphonyl chloride,(CAS# 680215-52-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. chembk.com [chembk.com]
- 5. 680215-52-5|4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. Thiophene synthesis [organic-chemistry.org]
- 11. rroij.com [rroij.com]
- 12. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jelsciences.com [jelsciences.com]
